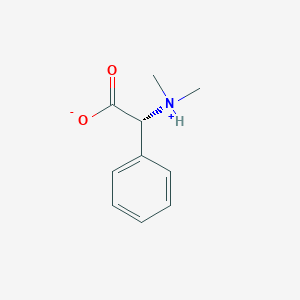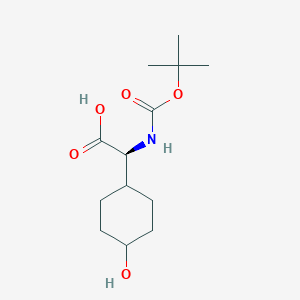![molecular formula C16H28N2O7 B8099119 4-Amino-1-Oxa-9-Aza-Spiro[5.5]Undecane-9-Carboxylicacidtert-Butylester Oxalate](/img/structure/B8099119.png)
4-Amino-1-Oxa-9-Aza-Spiro[5.5]Undecane-9-Carboxylicacidtert-Butylester Oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-1-Oxa-9-Aza-Spiro[55]Undecane-9-Carboxylicacidtert-Butylester Oxalate is a complex organic compound characterized by its unique spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-Oxa-9-Aza-Spiro[5.5]Undecane-9-Carboxylicacidtert-Butylester Oxalate typically involves multiple steps, starting with the formation of the spirocyclic core. Key steps include:
Formation of the spirocyclic scaffold through cyclization reactions.
Introduction of the amino group via amination reactions.
Esterification to introduce the tert-butyl ester group.
Final oxidation to form the oxalate derivative.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions: 4-Amino-1-Oxa-9-Aza-Spiro[5.5]Undecane-9-Carboxylicacidtert-Butylester Oxalate can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized derivatives.
Reduction: Reduction of the oxalate group to form alcohols or other reduced derivatives.
Substitution: Replacement of the amino group with other functional groups.
Common Reagents and Conditions:
Oxidation reactions often use reagents like hydrogen peroxide or nitric acid.
Reduction reactions may employ hydrogen gas or metal hydrides.
Substitution reactions can be facilitated by nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation can yield nitro derivatives or other oxidized forms.
Reduction can produce alcohols or other reduced forms.
Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure makes it a valuable intermediate in the construction of pharmaceuticals and other organic compounds.
Biology: In biological research, 4-Amino-1-Oxa-9-Aza-Spiro[5.5]Undecane-9-Carboxylicacidtert-Butylester Oxalate is studied for its potential biological activity. It has been investigated for its antituberculosis properties, showing promise as a lead compound for drug development.
Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of therapeutic agents. Its unique structure allows for the development of drugs with specific biological targets.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用机制
The mechanism by which 4-Amino-1-Oxa-9-Aza-Spiro[5.5]Undecane-9-Carboxylicacidtert-Butylester Oxalate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
1-Oxa-9-Aza-Spiro[5.5]Undecane derivatives: These compounds share the spirocyclic core but may have different functional groups.
Other amino acid derivatives: Compounds with similar amino acid structures but different spirocyclic arrangements.
Uniqueness: 4-Amino-1-Oxa-9-Aza-Spiro[55]Undecane-9-Carboxylicacidtert-Butylester Oxalate stands out due to its specific combination of functional groups and spirocyclic structure
属性
IUPAC Name |
tert-butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3.C2H2O4/c1-13(2,3)19-12(17)16-7-5-14(6-8-16)10-11(15)4-9-18-14;3-1(4)2(5)6/h11H,4-10,15H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNVBXOBAPOJKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CCO2)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(R)-methyl 4-((3R,5S,10S,13R,17R)-10,13-dimethyl-7-oxo-3-(tetrahydro-2H-pyran-2-yloxy)-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B8099037.png)
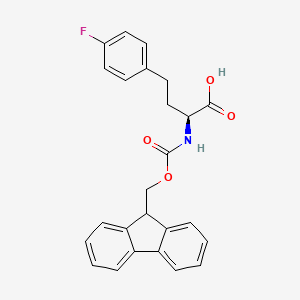
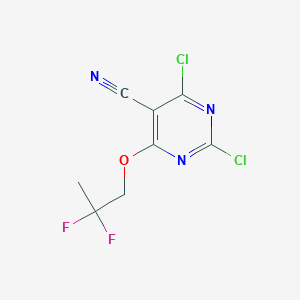
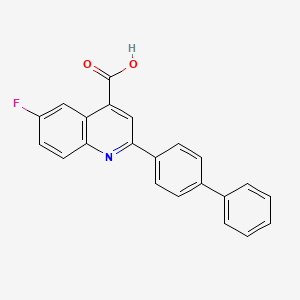
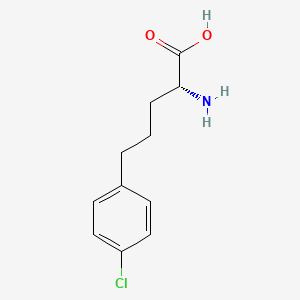
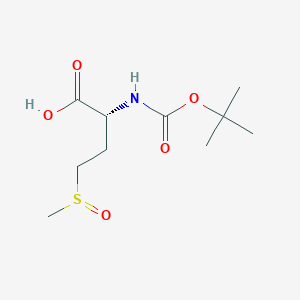
![tert-Butyl pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B8099085.png)
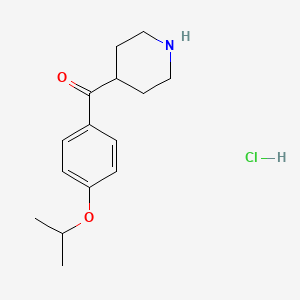
![Methyl 7-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B8099097.png)


![distrontium;5-[bis(carboxylatomethyl)amino]-3-(carboxylatomethyl)-4-cyanothiophene-2-carboxylate;hydrate](/img/structure/B8099135.png)
